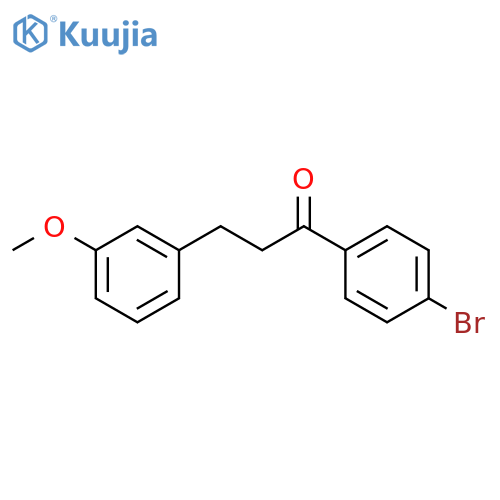Cas no 898774-66-8 (4'-Bromo-3-(3-methoxyphenyl)propiophenone)

898774-66-8 structure
商品名:4'-Bromo-3-(3-methoxyphenyl)propiophenone
4'-Bromo-3-(3-methoxyphenyl)propiophenone 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one
- 4'-BROMO-3-(3-METHOXYPHENYL)PROPIOPHENONE
- 898774-66-8
- AKOS016021598
- MFCD03843111
- DTXSID20644223
- 4'-Bromo-3-(3-methoxyphenyl)propiophenone
-
- MDL: MFCD03843111
- インチ: InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3
- InChIKey: NVXDPPMWAKSTBG-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 318.02600
- どういたいしつりょう: 318.02554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 4.27320
4'-Bromo-3-(3-methoxyphenyl)propiophenone セキュリティ情報
4'-Bromo-3-(3-methoxyphenyl)propiophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
4'-Bromo-3-(3-methoxyphenyl)propiophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649687-2g |
1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one |
898774-66-8 | 98% | 2g |
¥14479.00 | 2024-04-26 | |
| A2B Chem LLC | AH91893-2g |
4'-Bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649687-5g |
1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one |
898774-66-8 | 98% | 5g |
¥27018.00 | 2024-04-26 | |
| A2B Chem LLC | AH91893-5g |
4'-Bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| Fluorochem | 205845-2g |
4'-bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| TRC | B098770-500mg |
4'-Bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 500mg |
$ 735.00 | 2022-06-07 | ||
| TRC | B098770-250mg |
4'-Bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 250mg |
$ 440.00 | 2022-06-07 | ||
| Fluorochem | 205845-1g |
4'-bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205845-5g |
4'-bromo-3-(3-methoxyphenyl)propiophenone |
898774-66-8 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649687-1g |
1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one |
898774-66-8 | 98% | 1g |
¥6182.00 | 2024-04-26 |
4'-Bromo-3-(3-methoxyphenyl)propiophenone 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
898774-66-8 (4'-Bromo-3-(3-methoxyphenyl)propiophenone) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
